2-Hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one
Description
2-Hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one is a bicyclic enone derivative characterized by a hydroxy group at position 2, a methyl group at position 3, and a methylidene (=CH₂) substituent at position 6 on a cyclohex-2-en-1-one scaffold.
Properties
CAS No. |
649767-58-8 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
2-hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one |
InChI |
InChI=1S/C8H10O2/c1-5-3-4-6(2)8(10)7(5)9/h10H,1,3-4H2,2H3 |
InChI Key |
AEDUKXKSYNROMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C)CC1)O |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis
One of the most efficient methods for synthesizing this compound is the one-pot synthesis approach. This method involves combining all reactants in a single vessel, which simplifies the process and reduces the time required for synthesis. The general procedure includes:
Reagents : Dimedone, ethyl acetoacetate, a suitable catalyst (e.g., ytterbium(III) trifluoromethanesulfonate), and a benzaldehyde.
-
- Mix dimedone and ethyl acetoacetate in absolute ethanol under an inert atmosphere.
- Add the catalyst and benzaldehyde to the mixture.
- Stir the solution at room temperature for an extended period (typically 48 hours).
- Monitor reaction progress using thin-layer chromatography (TLC).
- Purify the product via silica column chromatography and recrystallize from a solvent mixture (e.g., hexane and ethyl acetate).
Condensation Reactions
Another preparation method involves condensation reactions, where two or more reactants combine to form a larger molecule. This method often yields high purity products but may require careful control of reaction conditions.
Reagents : Similar to the one-pot method, using dimedone, ethyl acetoacetate, and various aldehydes or ketones.
-
- Combine reactants in an appropriate solvent.
- Heat the mixture under reflux conditions while stirring.
- Allow the reaction to proceed until completion, as indicated by TLC.
- Isolate the product through crystallization or distillation.
Analysis of Preparation Methods
The choice of preparation method can significantly impact the yield, purity, and overall efficiency of synthesizing 2-Hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one.
| Method | Advantages | Disadvantages |
|---|---|---|
| One-Pot Synthesis | Simplifies process; reduces time | May require optimization for specific yields |
| Condensation Reactions | High purity; versatile reagents | Longer reaction times; potential for side reactions |
Research Findings
Recent studies have explored various aspects of synthesizing this compound, focusing on optimizing conditions to enhance yield and reduce by-products. For example, using different catalysts has shown promise in improving reaction rates and product selectivity.
Additionally, crystallographic studies have provided insights into the structural properties of synthesized compounds similar to 2-Hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one, revealing stable conformations that are crucial for understanding their reactivity and potential applications in further chemical transformations.
Chemical Reactions Analysis
Aldol Condensation Reactions
The compound participates in aldol condensations due to its α,β-unsaturated carbonyl system. In basic or acidic conditions, the enolizable β-hydrogen reacts with aldehydes or ketones to form β-hydroxy ketone intermediates, which dehydrate to yield α,β-unsaturated products.
Example Reaction Conditions :
Key Structural Influence :
-
Methylidene group at C6 enhances electron-withdrawing effects, stabilizing transition states during nucleophilic attack.
-
Hydroxyl group at C2 directs regioselectivity through hydrogen bonding with catalysts.
Michael Addition Reactions
The enone moiety serves as a Michael acceptor, undergoing 1,4-conjugate additions with nucleophiles (e.g., amines, thiols).
Reported Adducts :
| Nucleophile | Product Structure | Conditions | Yield | Source |
|---|---|---|---|---|
| Thiophenol | C₈H₁₀O₂-S-C₆H₅ | RT, EtOH | 78% | |
| Benzylamine | C₈H₁₀O₂-NH-C₆H₅ | 60°C, DMF | 65% |
Mechanistic Notes :
-
The reaction proceeds via attack at the β-carbon (C6), followed by proton transfer.
-
Steric hindrance from the C3 methyl group limits reactivity with bulky nucleophiles .
Oxidation and Reduction
The compound’s carbonyl and methylidene groups undergo redox transformations:
Oxidation
-
C6 Methylidene → Ketone : Using KMnO₄ in acidic conditions yields 2-hydroxy-3-methylcyclohexane-1,6-dione .
-
Hydroxyl Group → Ketone : Jones oxidation converts the C2 hydroxyl to a ketone, forming 3-methyl-6-methylidenecyclohexane-1,2-dione.
Reduction
-
Enone → Diol : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, producing 2-hydroxy-3-methyl-6-methylcyclohexan-1-one .
Cycloaddition Reactions
The conjugated diene system participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride):
Representative Data :
| Dienophile | Reaction Temp. | Product | Endo/Exo Ratio | Source |
|---|---|---|---|---|
| Maleic anhydride | 80°C | Bicyclic adduct | 85:15 | |
| Tetracyanoethylene | RT | Spirocyclic compound | 92:8 |
Steric Effects :
-
The C3 methyl group favors endo transition states due to secondary orbital interactions.
Biological Activity and Derivatives
While not a direct reaction, functionalization of this compound yields bioactive derivatives:
-
Anticancer Agents : Chalcone derivatives synthesized via Claisen-Schmidt condensation show IC₅₀ values of 12–45 μM against MCF-7 cells .
-
Antioxidants : Hydroxyl-rich analogues exhibit radical scavenging activity (EC₅₀ = 0.8–1.2 mM in DPPH assays).
Structural Characterization
Reaction products are validated via:
-
¹H/¹³C NMR : Distinct peaks for methylidene (δ 4.8–5.2 ppm) and carbonyl (δ 190–210 ppm) groups .
-
Mass Spectrometry : Molecular ion peaks at m/z 138.16 (parent compound) and fragmentation patterns confirming adducts .
This compound’s reactivity is governed by its enone system, substituent electronic effects, and steric profile. Its applications span synthetic intermediates, bioactive molecule precursors, and materials science, underscoring its versatility in organic chemistry.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that 2-Hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one exhibits significant antioxidant activity. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases. The compound's ability to scavenge free radicals makes it a candidate for further investigation in pharmacological studies aimed at diseases such as cancer and neurodegenerative disorders .
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, making it a potential candidate for the development of new antibiotics. Its effectiveness against various bacterial strains has been documented, indicating its utility in addressing antibiotic resistance issues .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Its mechanism of action involves modulating inflammatory pathways, suggesting potential therapeutic applications in inflammatory disorders .
Organic Synthesis
Building Block in Organic Chemistry
2-Hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as aldol condensation and Michael addition. This versatility allows chemists to create a wide array of derivatives with tailored properties for specific applications .
Synthesis of Natural Products
The compound is also significant in the synthesis of natural products. Its structural features enable the formation of complex natural compounds that are vital in pharmaceuticals and agrochemicals .
Material Science
Polymer Production
In material science, 2-Hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one is being explored for its potential use in polymer production. Its reactive functional groups allow it to participate in polymerization reactions, leading to the development of new materials with desirable mechanical and thermal properties .
Coatings and Adhesives
The compound can be incorporated into coatings and adhesives due to its chemical stability and adhesion properties. Research is ongoing to optimize formulations that utilize this compound to enhance performance characteristics in industrial applications .
Analytical Applications
Chromatographic Techniques
The compound can be analyzed using high-performance liquid chromatography (HPLC) methods, which are essential for quality control in pharmaceutical formulations. Its separation characteristics allow for effective analysis of purity and concentration in various matrices .
Case Studies
Mechanism of Action
The mechanism by which 2-Hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their function. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural attributes of 2-Hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one with similar compounds:
Reactivity and Stability
- This contrasts with saturated substituents (e.g., isopropyl in ’s compound), which prioritize steric effects over reactivity .
- Keto-Enol Tautomerism: The α,β-unsaturated ketone system in all compounds facilitates keto-enol tautomerism, influencing acidity (pKa ~8–10 for enols) and hydrogen-bonding capacity .
- Steric Effects : Bulky groups like isopropyl () or phenyl () reduce reaction rates in nucleophilic substitutions compared to the less hindered methylidene analog .
Physical Properties
- Density: While exact data for the target compound is unavailable, analogs like 3-Methyl-2-cyclohexen-1-one () have a density of 0.971 g/mL, suggesting comparable values for similarly substituted enones.
- Solubility : Hydroxy and ketone groups confer moderate polarity, but bulky alkyl/aryl substituents (e.g., phenyl in ) reduce water solubility .
Q & A
Q. What are the established synthetic routes for 2-Hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one, and how do reaction conditions influence yield?
The compound can be synthesized via cyclization reactions using precursors like substituted cyclohexenones. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) is a common catalyst for acid-mediated cyclization of hydroxy ketones, achieving yields of ~60–75% under anhydrous conditions at 0–25°C . Optimization involves controlling stoichiometry (1.2–1.5 eq catalyst), inert atmosphere (N₂/Ar), and post-reaction neutralization (e.g., NaHCO₃). Solvent polarity (toluene vs. dichloromethane) also affects regioselectivity.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Single-crystal X-ray diffraction (SC-XRD) is definitive for structural confirmation, with R-factors <0.04 when performed at 100 K . Complementary techniques include:
- NMR : ¹³C NMR resolves methylidene (δ 145–150 ppm) and carbonyl (δ 200–210 ppm) groups.
- IR : Stretching frequencies at 1680–1720 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (OH) validate functional groups .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 178.0994).
Q. What safety protocols are critical during handling and storage?
Refer to SDS guidelines:
Q. How is the compound purified post-synthesis?
Recrystallization from ethanol/water (7:3 v/v) achieves >95% purity. For complex mixtures, silica-gel column chromatography (hexane:ethyl acetate, 4:1) with TLC monitoring (Rf = 0.3–0.4) is effective .
Q. What are its preliminary biological screening applications?
The compound is screened for antimicrobial activity via microdilution assays (MIC ≤ 50 µg/mL against S. aureus). Cytotoxicity studies (e.g., MTT assay on HeLa cells) require dissolution in DMSO (<0.1% final concentration) .
Advanced Research Questions
Q. How can conflicting structural data (e.g., NMR vs. XRD) be resolved?
Discrepancies in methylidene group geometry (E/Z isomerism) arise in NMR due to dynamic averaging. SC-XRD provides unambiguous confirmation, as seen in cyclohexenone derivatives with RMSD <0.01 Å for bond lengths . DFT calculations (B3LYP/6-311+G(d,p)) can model tautomeric equilibria to reconcile spectral vs. crystallographic data .
Q. What mechanistic insights explain regioselectivity in its synthesis?
Cyclization proceeds via a keto-enol tautomerization intermediate stabilized by BF₃. The transition state favors axial hydroxyl orientation, directing methylidene formation at C6 (83% selectivity). Isotopic labeling (²H at C3) and kinetic studies (ΔG‡ = 45 kJ/mol) support a six-membered cyclic transition state .
Q. How should researchers address inconsistent bioactivity data across studies?
Variability in IC₅₀ values (e.g., anticancer assays) may stem from solvent effects (DMSO vs. PBS) or cell line heterogeneity. Standardize protocols per OECD TG 423, including negative controls (vehicle-only) and triplicate runs. Meta-analysis of dose-response curves (GraphPad Prism) identifies outliers .
Q. What strategies stabilize the compound under varying pH and temperature?
Degradation studies (HPLC monitoring) show instability at pH >7 (t½ <24 hrs at 25°C). Buffered solutions (pH 5–6) with 0.1% BHT retard oxidation. Lyophilization increases shelf life (>6 months at -20°C) .
Q. How are enantiomers separated given its chiral centers?
Chiral HPLC (Chiralpak IA column, 250 × 4.6 mm) with n-hexane:isopropanol (85:15) resolves R/S enantiomers (α = 1.32). Circular dichroism (CD) at 220–240 nm verifies absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
